molecular formula C8H6Br2F3N B14769796 4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline

4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline

Cat. No.: B14769796
M. Wt: 332.94 g/mol
InChI Key: KGBYYLIQTWKZBY-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H6Br2F3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the bromination of 2-methyl-3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents like dichloromethane, toluene

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines.

Scientific Research Applications

4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2,6-Dibromo-4-(trifluoromethyl)aniline
  • 4-Methyl-3-(trifluoromethyl)aniline

Uniqueness

4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. The combination of bromine, methyl, and trifluoromethyl groups provides a distinct profile that can be leveraged in various chemical reactions and applications .

Properties

Molecular Formula

C8H6Br2F3N

Molecular Weight

332.94 g/mol

IUPAC Name

4,6-dibromo-2-methyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H6Br2F3N/c1-3-6(8(11,12)13)4(9)2-5(10)7(3)14/h2H,14H2,1H3

InChI Key

KGBYYLIQTWKZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1N)Br)Br)C(F)(F)F

Origin of Product

United States

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